Lovastatin

Catalog No.
S533607
CAS No.
75330-75-5
M.F
C24H36O5
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lovastatin

Lovastatin (CAS 75330-75-5) overcomes simvastatin synthesis bottlenecks: its 2-methylbutyrate side chain enables monacolin J formation, unachievable with other statins. Its lipophilic lactone form uniquely inhibits proteasome for p21/G1 arrest assays.

  • >99% biocatalytic conversion to simvastatin via LovD
  • BCS II benchmark for lipid delivery systems
  • Bulk fermentation supply, economical

CAS Number

75330-75-5

Product Name

Lovastatin

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1

InChI Key

PCZOHLXUXFIOCF-BXMDZJJMSA-N

solubility

In water, 0.4X10-3 mg/mL at 25 °C
Insoluble in water
Solubility at 25 °C (mg/mL): acetone 47, acetonitrile 28, n-butanol 7, iso-butanol 14, chloroform 350, N,N-dimethylformamide 90, ethanol 16, methanol 28, n-octanol 2, n-propanol 11, iso-propanol 20
Practically insoluble in hexane
Very soluble in chloroform; soluble in dimethyl formamide; slightly soluble in acetone, ethanol
2.43e-02 g/L

Synonyms

1 alpha-Isomer Lovastatin, 6 Methylcompactin, 6-Methylcompactin, alpha-Isomer Lovastatin, 1, Lovastatin, Lovastatin, (1 alpha(S*))-Isomer, Lovastatin, 1 alpha Isomer, Lovastatin, 1 alpha-Isomer, Mevacor, Mevinolin, MK 803, MK-803, MK803, Monacolin K

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C

The exact mass of the compound Lovastatin is 404.25627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0004 mg/mlin water, 0.4x10-3 mg/ml at 25 °cinsoluble in watersolubility at 25 °c (mg/ml): acetone 47, acetonitrile 28, n-butanol 7, iso-butanol 14, chloroform 350, n,n-dimethylformamide 90, ethanol 16, methanol 28, n-octanol 2, n-propanol 11, iso-propanol 20practically insoluble in hexanevery soluble in chloroform; soluble in dimethyl formamide; slightly soluble in acetone, ethanol2.43e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758662. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg, 5 g

Lovastatin (CAS 75330-75-5) is a naturally occurring Type I statin and a lipophilic fungal polyketide originally isolated from Aspergillus terreus. Structurally, it is administered as an inactive lactone prodrug that undergoes hydrolysis to its active β-hydroxy acid form, which acts as a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Beyond its direct pharmacological utility in lipid-lowering research, lovastatin is highly valued in industrial procurement as the primary, economical starting material for the semi-synthesis of simvastatin [1]. Its high lipophilicity, specific closed-ring configuration, and established fermentation scalability make it a foundational compound for both biocatalytic engineering workflows and lipid-based drug delivery studies.

Research Fit

Lipophilic lactone prodrug
Requires in vivo hydrolysis to active acid
CYP3A4 substrate; OATP1B1 / P-gp transport

Substituting lovastatin with closely related statins, such as simvastatin or pravastatin, fundamentally alters both chemical processability and assay outcomes. In industrial synthesis, lovastatin contains a specific unmethylated 2-methylbutyrate side chain that is selectively cleaved to form monacolin J; direct substitution with other statins eliminates this specific precursor pathway required for simvastatin manufacturing [1]. In biological systems, lovastatin's closed lactone ring confers high lipophilicity and passive membrane permeability, allowing it to penetrate peripheral tissues and exert off-target effects—such as proteasome inhibition—which are completely absent in hydrophilic, open-ring statins like pravastatin [2]. Consequently, using a generic in-class substitute will invalidate both regioselective biocatalysis workflows and lactone-dependent cellular assays.

Substitution Risk

Lovastatin vs. Simvastatin
Per-milligram LDL-C lowering potency is approximately half that of simvastatin; CYP3A4 metabolism similarity means shared DDI vulnerability, but dose-response profiles may shift.
Lovastatin vs. Pravastatin
Active-moiety delivery differs: lovastatin is a lactone prodrug requiring hepatic activation, while pravastatin is administered as active acid. Tissue distribution and transporter reliance may not transfer directly.
Lovastatin vs. Atorvastatin
Atorvastatin’s higher intrinsic potency and longer half-life create different LDL-C reduction trajectories. Lovastatin’s lower systemic exposure may require distinct dosing considerations in research models.

Precursor Suitability for Simvastatin Semi-Synthesis

Lovastatin is the obligate industrial precursor for simvastatin. It is first hydrolyzed to monacolin J, which is then regioselectively acylated at the C8 hydroxyl group. Advanced whole-cell biocatalytic processes utilizing the acyltransferase LovD achieve >99% conversion of the lovastatin-derived monacolin J to simvastatin without requiring chemical protection steps[1]. In contrast, attempting fully synthetic routes or using non-specific chemical acylation results in lower yields (<70%) and requires laborious protection and deprotection of the dihydroxy system [2].

Evidence DimensionConversion yield to simvastatin
Target Compound DataLovastatin-derived monacolin J (via LovD biocatalysis) yields >99% conversion.
Comparator Or BaselineTraditional multi-step chemical synthesis yields <70%.
Quantified DifferenceOver 29 percentage points higher yield, alongside the complete elimination of chemical protection/deprotection steps.
ConditionsWhole-cell biocatalysis using E. coli overexpressing LovD vs. traditional chemical esterification.

Industrial buyers must procure lovastatin as the most cost-effective and chemically efficient starting material for bulk simvastatin production.

LDL-C Reduction at Common Starting Doses
Head-to-head
27% reduction (lovastatin 20 mg/day) vs. 36% reduction (atorvastatin 10 mg/day); 9% absolute difference (p < 0.05)
Reported endpoint difference at 16-week trial context
Patients with LDL-C ≥160 mg/dL after dietary phase (Davidson et al., 1997)

Lactone-Specific Proteasome Inhibition and Cell Cycle Arrest

Lovastatin is supplied as a lactone prodrug, which confers unique off-target biological activities independent of its HMG-CoA reductase inhibition. Studies on MDA-MB-157 cells demonstrate that the lovastatin lactone prodrug specifically inhibits the proteasome, leading to the accumulation of cyclin-dependent kinase inhibitors (p21 and p27) and subsequent G1 phase cell cycle arrest [1]. In direct contrast, pravastatin, which exists entirely in the active open-ring hydroxy acid form, fails to inhibit the proteasome and does not induce this specific G1 arrest mechanism [1].

Evidence DimensionProteasome inhibition and p21/p27 accumulation
Target Compound DataLovastatin (lactone prodrug form) actively inhibits the proteasome.
Comparator Or BaselinePravastatin (100% open-ring form) shows no proteasome inhibition.
Quantified DifferenceBinary mechanistic divergence (active proteasome inhibition vs. inactive) at equivalent assay concentrations.
ConditionsIn vitro treatment of MDA-MB-157 breast cancer cells.

Researchers investigating statin-induced apoptosis or cell cycle regulation must select lovastatin over hydrophilic statins to access lactone-mediated proteasome inhibition.

HMG-CoA Reductase IC50
Cross-study comparable
Lovastatin: 2–4 nM; Simvastatin: 1–2 nM (approximately 2-fold difference)
In vitro enzyme inhibition potency context
Cell-free assay; class-level evidence

High Lipophilicity for Passive Membrane Permeability

Lovastatin is a highly lipophilic molecule (BCS Class II) that is practically insoluble in water, requiring organic solvents (e.g., DMSO at up to 80 mg/mL) or specialized lipid formulations for dissolution . This high lipophilicity allows lovastatin to passively diffuse across peripheral cell membranes, unlike hydrophilic statins such as pravastatin and rosuvastatin, which remain associated with the polar surface of the membrane and require active protein transporters for cellular entry [1].

Evidence DimensionMembrane permeability mechanism and aqueous solubility
Target Compound DataLovastatin is highly lipophilic and relies on passive cellular diffusion.
Comparator Or BaselinePravastatin is hydrophilic and relies on active carrier-mediated transport.
Quantified DifferenceComplete insolubility in water (requiring DMSO/ethanol) versus high aqueous solubility, dictating a shift from passive diffusion to active transport.
ConditionsPhysiological cell membrane interaction and standard aqueous vs. organic solvent solubility assays.

Formulation scientists must select lovastatin when developing advanced solid dispersions, nanoemulsions, or targeting peripheral tissue uptake via passive diffusion.

Oral Bioavailability
Cross-study comparable
Lovastatin ~5%; Pravastatin 18%; Fluvastatin 30%; Atorvastatin 12%; Rosuvastatin 20%
Lowest systemic exposure among compared statins
Standard oral administration; formulation-sensitive exposure
CYP3A4 DDI Risk
Class-level inference
High vulnerability (lovastatin, simvastatin) vs. low (pravastatin) / moderate (fluvastatin via CYP2C9)
Metabolic liability context; contraindication with strong CYP3A4 inhibitors
Based on FDA labeling and clinical practice guidelines
Hepatoselectivity & Prodrug Activation
Class-level inference
High liver-to-peripheral tissue gradient; requires hepatic carboxylesterase activation. Pravastatin: active as administered, OATP1B1-dependent uptake.
Tissue distribution and prodrug activation context
In vivo animal models and human PK studies
Relative mg-Potency for LDL-C Lowering
Cross-study comparable
Lovastatin 1× (reference); Simvastatin 2×; Pravastatin ~1×; Fluvastatin ~0.7×
Reported potency ranking from meta-analysis
Primary hypercholesterolemia trials (Hsu et al., 1995)

Industrial Biocatalysis and API Semi-Synthesis

Directly following its >99% biocatalytic conversion efficiency via LovD, lovastatin is the primary bulk precursor for the commercial manufacturing of simvastatin, bypassing the low yields and complex protection steps of total chemical synthesis [1].

Development of Bioavailability-Enhancing Formulations

Because of its BCS Class II status and high lipophilicity, lovastatin serves as a standard benchmark compound for materials scientists engineering solid dispersions, self-microemulsifying drug delivery systems (SMEDDS), and novel lipid carriers .

Oncology and Cell Cycle Arrest Assays

Leveraging the unique ability of its lactone prodrug form to inhibit the proteasome, lovastatin is specifically selected for in vitro research targeting p21/p27 accumulation and G1 phase arrest—applications where open-ring statins like pravastatin are ineffective [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP3A4 DDI and PK modeling studies
CYP3A4 substrate vulnerability
CYP3A4 inhibition/induction assay context
Hepatic targeting and prodrug activation research
Lactone prodrug requiring hepatic hydrolysis
Prodrug activation and liver-to-plasma ratio endpoints
Cost-effective API for potency-adjusted formulations
Per-milligram potency and API cost profile
Mass-based potency equivalence in assay context
Comparative SAR studies with simvastatin
Structural similarity with potency difference
HMG-CoA reductase inhibition and metabolic stability endpoints

Physical Description

Solid

Color/Form

White crystals
White crystals from acetone aqueous
A white, non-hygroscopic crystalline powder

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

404.25627424 Da

Monoisotopic Mass

404.25627424 Da

Boiling Point

559.2 ºC at 760 mmHg

Heavy Atom Count

29

LogP

4.08
4.26 (LogP)
log Kow = 4.26
4.5

Appearance

Solid powder

Melting Point

179 °C
MP: 174.5 °C (under nitrogen)
174.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9LHU78OQFD

GHS Hazard Statements

Aggregated GHS information provided by 142 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 142 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 141 of 142 companies with hazard statement code(s):;
H302 (31.21%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (67.38%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (24.82%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Lovastatin is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Lovastatin is indicated to reduce the risk of myocardial infarction, unstable angina, and the need for coronary revascularization procedures in individuals without symptomatic cardiovascular disease, average to moderately elevated total-C and LDL-C, and below average HDL-C. It is indicated as an intervention alternative in individuals presenting dyslipidemia at risk of developing atherosclerotic vascular disease. The administration of this agent should be accompanied by the implementation of a fat and cholesterol-restricted diet. Therapy with lipid-altering agents should be a component of multiple risk factor intervention in those individuals at significantly increased risk for atherosclerotic vascular disease due to hypercholesterolemia. Lovastatin is indicated as an adjunct to diet for the reduction of elevated total-C and LDL-C levels in patients with primary hypercholesterolemia (Types IIa and IIb2), when the response to diet restricted in saturated fat and cholesterol and to other nonpharmacological measures alone has been inadequate. Lovastatin is also indicated to slow the progression of coronary atherosclerosis in patients with coronary heart disease as part of a treatment strategy to lower total-C and LDL-C to target levels. Lovastatin is indicated as an adjunct to diet to reduce total-C, LDL-C and apolipoprotein B levels in adolescent boys and girls with Heterozygous Familial Hypercholesterolemia (HeFH) who are at least one year post-menarche, 10 to 17 years of age, with HeFH if after an adequate trial of diet therapy the following findings are present: LDL-C remains greater than 189 mg/dL or LDL-C remains greater than 160 mg/dL and there is a positive family history of premature cardiovascular disease or two or more other CVD risk factors are present in the adolescent patient. Before administering lovastatin, it is important to rule out the presence of secondary causes of hypercholesterolemia and a lipid profile should be performed. Prescribing of statin medications is considered standard practice following any cardiovascular events and for people with a moderate to high risk of development of CVD. Statin-indicated conditions include diabetes mellitus, clinical atherosclerosis (including myocardial infarction, acute coronary syndromes, stable angina, documented coronary artery disease, stroke, trans ischemic attack (TIA), documented carotid disease, peripheral artery disease, and claudication), abdominal aortic aneurysm, chronic kidney disease, and severely elevated LDL-C levels.
Lovastatin is a cholesterol-lowering agent first isolated from a strain of Aspergillusterreus. It has been FDA-approved to treat and prevent coronary heart disease, hypercholesterolemia, and adolescent patients with heterozygous familial hypercholesterolemia. Non-FDA-approved uses include cardiac risk reduction for non-cardiac surgery and non-cardioembolic stroke.

Livertox Summary

Lovastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Anticholesteremic Agents; Antilipemic Agents; Hydroxymethylglutaryl-CoA Reductase Inhibitors;
Antilipemic Agents

Therapeutic Uses

Anticholesteremic Agents; Hydroxymethylglutaryl-CoA Reductase Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Lovastatin is included in the database.
Lovastatin Tablets USP are indicated as an adjunct to diet to reduce total cholesterol (total-C), low-density lipoprotein cholesterol (LDL-C) and apolipoprotein B levels in adolescent boys and girls who are at least one year post-menarche, 10 to 17 years of age, with heFH if after an adequate trial of diet therapy the following findings are present: 1. LDL-C remains > 189 mg/dL or 2. LDL-C remains > 160 mg/dL and: there is a positive family history of premature cardiovascular disease or two or more other CVD risk factors are present in the adolescent patient. /Included in US product label/
Therapy with lipid-altering agents should be a component of multiple risk factor intervention in those individuals at significantly increased risk for atherosclerotic vascular disease due to hypercholesterolemia. Lovastatin Tablets USP are indicated as an adjunct to diet for the reduction of elevated total cholesterol (total-C) and low-density lipoprotein cholesterol (LDL-C) levels in patients with primary hypercholesterolemia (Types IIa and IIb), when the response to diet restricted in saturated fat and cholesterol and to other nonpharmacological measures alone has been inadequate. /Included in US product label/
For more Therapeutic Uses (Complete) data for Lovastatin (9 total), please visit the HSDB record page.

Pharmacology

Lovastatin is an oral antilipemic agent which reversibly inhibits HMG-CoA reductase. It is used to lower total cholesterol, low density lipoprotein-cholesterol (LDL-C), apolipoprotein B (apoB), non-high density lipoprotein-cholesterol (non-HDL-C), and trigleride (TG) plasma concentrations while increasing HDL-C concentrations. High LDL-C, low HDL-C and high TG concentrations in the plasma are associated with increased risk of atherosclerosis and cardiovascular disease. The total cholesterol to HDL-C ratio is a strong predictor of coronary artery disease and high ratios are associated with higher risk of disease. Increased levels of HDL-C are associated with lower cardiovascular risk. By decreasing LDL-C and TG and increasing HDL-C, lovastatin reduces the risk of cardiovascular morbidity and mortality.[A174580,A181087,A181406,A181925] Elevated cholesterol levels, and in particular, elevated low-density lipoprotein (LDL) levels, are an important risk factor for the development of CVD.[A181087] Use of statins to target and reduce LDL levels has been shown in a number of landmark studies to significantly reduce the risk of development of CVD and all-cause mortality.[A181090,A181093,A181096,A181427,A181475] Statins are considered a cost-effective treatment option for CVD due to their evidence of reducing all-cause mortality including fatal and non-fatal CVD as well as the need for surgical revascularization or angioplasty following a heart attack.[A181087, A181406] Evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within 5 years) statins cause a 20%-22% relative reduction in major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks.[A174580,A181397,A181403] Clinical studies have shown that lovastatin reduces LDL-C and total cholesterol by 25-40%.[A174580] The 50% inhibitory dose is known to be of 46 mcg/kg which is translated into a reduction of approximately 30% of plasma cholesterol.[A174553] **Myopathy/Rhabdomyolysis** Lovastatin, like other inhibitors of HMG-CoA reductase, occasionally causes myopathy manifested as muscle pain, tenderness or weakness with creatine kinase (CK) above ten times the upper limit of normal (ULN). Myopathy sometimes takes the form of rhabdomyolysis with or without acute renal failure secondary to myoglobinuria, and rare fatalities have occurred. The risk of myopathy is dose-related and is increased by high levels of HMG-CoA reductase inhibitory activity in plasma. In a clinical study (EXCEL)[A181925] in which patients were carefully monitored and some interacting drugs were excluded, there was one case of myopathy among 4933 patients randomized to lovastatin 20 to 40 mg daily for 48 weeks, and 4 among 1649 patients randomized to 80 mg daily. Predisposing factors for myopathy include advanced age (≥65 years), female gender, uncontrolled hypothyroidism, and renal impairment. Chinese patients may also be at increased risk for myopathy. In most cases, muscle symptoms and CK increases resolved when treatment was promptly discontinued. The risk of myopathy during treatment with lovastatin may be increased with concurrent administration of interacting drugs such as [fenofibrate], [niacin], [gemfibrozil], [cyclosporine], and strong inhibitors of the CYP3A4 enzyme. Cases of myopathy, including rhabdomyolysis, have been reported with HMG-CoA reductase inhibitors coadministered with [colchicine], and caution should therefore be exercised when prescribing these two medications together.[F4661,F4664] Real-world data from observational studies has suggested that 10-15% of people taking statins may experience muscle aches at some point during treatment.[A182258] **Liver Dysfunction** Persistent increases (to more than 3 times the upper limit of normal) in serum transaminases occurred in 1.9% of adult patients who received lovastatin for at least one year in early clinical trials. When the drug was interrupted or discontinued in these patients, the transaminase levels usually fell slowly to pretreatment levels. The increases usually appeared 3 to 12 months after the start of therapy with lovastatin, and were not associated with jaundice or other clinical signs or symptoms.[F4661] In the EXCEL study,[A181925] the incidence of persistent increases in serum transaminases over 48 weeks was 0.1% for placebo, 0.1% at 20 mg/day, 0.9% at 40 mg/day, and 1.5% at 80 mg/day in patients on lovastatin. However, in post-marketing experience with lovastatin, symptomatic liver disease has been reported rarely at all dosages.[F4661]
Lovastatin is a lactone metabolite isolated from the fungus Aspergillus terreus with cholesterol-lowering and potential antineoplastic activities. Lovastatin is hydrolyzed to the active beta-hydroxyacid form, which competitively inhibits 3-hydroxyl-3-methylgutarylcoenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol biosynthesis. In addition, this agent may induce tumor cell apoptosis and inhibit tumor cell invasiveness, possibly by inhibiting protein farnesylation and protein geranylgeranylation, and may arrest cells in the G1 phase of the cell cycle. The latter effect sensitizes tumor cells to the cytotoxic effects of ionizing radiation.

MeSH Pharmacological Classification

Hydroxymethylglutaryl-CoA Reductase Inhibitors

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AA - Hmg coa reductase inhibitors
C10AA02 - Lovastatin

Mechanism of Action

Lovastatin is a lactone which is readily hydrolyzed _in vivo_ to the corresponding β-hydroxyacid and strong inhibitor of HMG-CoA reductase, a hepatic microsomal enzyme which catalyzes the conversion of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A ) to mevalonate, an early rate-limiting step in cholesterol biosynthesis. At therapeutic lovastatin doses, HMG-CoA reductase is not completely blocked, thereby allowing biologically necessary amounts of mevalonate to be available. Because the conversion of HMG-CoA to mevalonate is an early step in the biosynthetic pathway for cholesterol, therapy with lovastatin would not be expected to cause an accumulation of potentially toxic sterols. Lovastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low density lipoprotein (LDL) receptors which increase hepatic uptake of LDL. Lovastatin also inhibits hepatic synthesis of very low density lipoprotein (VLDL). The overall effect is a decrease in plasma LDL and VLDL and a significant reduction in the risk of development of CVD and all-cause mortality. A significant effect on LDL-C reduction was seen within 2 weeks of initiation of lovastatin, and the maximum therapeutic response occurred within 4-6 weeks. The response was maintained during continuation of therapy. Single daily doses given in the evening were more effective than the same dose given in the morning, perhaps because cholesterol is synthesized mainly at night. When therapy with lovastatin is stopped, total cholesterol has been shown to return to pre-treatment levels. In vitro and in vivo animal studies also demonstrate that lovastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins have also been found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an important role in leukocyte trafficking and in T cell activation. Lovastatin has been reported to have beneficial effects on certain cancers. This includes a multi-factorial stress-triggered cell death (apoptosis) and DNA degradation response in breast cancer cells. It has also been shown to inhibit histone deacetylase 2 (HDAC2) activity and increase the accumulation of acetylated histone-H3 and the expression of p21(WAF/CIP) in human cancer cells, suggesting that statins might serve as novel HDAC inhibitors for cancer therapy and chemoprevention.
The 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors (statins), atorvastatin, cerivastatin, fluvastatin, pravastatin, lovastatin and simvastatin, reduce atherogenesis and cardiovascular morbidity. Besides, there is growing evidence that statins have immunomodulatory activities. Statins downregulate the expression of adhesion molecules, intercellular adhesion molecule-1 (ICAM-1), monocyte chemotactic protein-1 (MAC-1) and lymphocyte function-associated antigen-1 (LFA-1), on leucocytes and endothelial cells and, through binding to LFA-1, interfere with ICAM-1-LFA-1 interaction, which is crucial for activation of lymphocytes by antigen-presenting cells, ingress of leucocytes into the inflammation sites and immunologic cytotoxicity. Statins inhibit the inducible expression of major histocompatibility complex class II in several cell types including macrophages and downregulate the expression of T-helper-1 (Th1) chemokine receptors on T cells, leading further to inhibition of activation of lymphocytes and their infiltration into the inflammation sites. Statins block the induction of inducible nitric oxide synthase and the expression of several proinflammatory cytokines such as tumor necrosis factor-alpha and interferon-gamma in macrophages and possess antioxidant effects. These agents inhibit the proliferation of immunocytes and the activation of natural killer cells.
Lovastatin, is a cholesterol-lowering agent isolated from a strain of Aspergillus terreus. After oral ingestion, lovastatin, which is an inactive lactone, is hydrolyzed to the corresponding beta-hydroxy acid form. This principal metabolite is a specific inhibitor of 3-hydroxy-3- methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early and ratelimiting step in the biosynthesis of cholesterol.
Lovastatin is a member of Statins, which are beneficial in a lot of immunologic cardiovascular diseases and T cell-mediated autoimmune diseases. Kv1.3 channel plays important roles in the activation and proliferation of T cells, and have become attractive target for immune-related disorders. The present study was designed to examine the block effect of Lovastatin on Kv1.3 channel in human T cells, and to clarify its new immunomodulatory mechanism. We found that Lovastatin inhibited Kv1.3 currents in a concentration- and voltage-dependent manner, and the IC50 for peak, end of the pulse was 39.81 +/- 5.11, 6.92 +/- 0.95 uM, respectively. Lovastatin also accelerated the decay rate of current inactivation and negatively shifted the steady-state inactivation curves concentration-dependently, without affecting the activation curve. However, 30 uM Lovastatin had no apparent effect on KCa current in human T cells. Furthermore, Lovastatin inhibited Ca(2+) influx, T cell proliferation as well as IL-2 production. The activities of NFAT1 and NF-kB p65/50 were down-regulated by Lovastatin, too. At last, Mevalonate application only partially reversed the inhibition of Lovastatin on IL-2 secretion, and the siRNA against Kv1.3 also partially reduced this inhibitory effect of Lovastatin. In conclusion, Lovastatin can exert immunodulatory properties through the new mechanism of blocking Kv1.3 channel.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HMGCR [HSA:3156] [KO:K00021]

Vapor Pressure

2.22X10-12 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

75330-75-5

Absorption Distribution and Excretion

Lovastatin Cmax was found to be 3.013ng/mL with a Tmax of 3.36 hours. Plasma concentrations of total radioactivity (lovastatin plus 14C-metabolites) peaked at 2 hours and declined rapidly to about 10% of peak by 24 hours postdose. Absorption of lovastatin, estimated relative to an intravenous reference dose, in each of four animal species tested, averaged about 30% of an oral dose. In animal studies, after oral dosing, lovastatin had high selectivity for the liver, where it achieved substantially higher concentrations than in non-target tissues. Lovastatin undergoes extensive first-pass extraction in the liver, its primary site of action, with subsequent excretion of drug equivalents in the bile. As a consequence of extensive hepatic extraction of lovastatin, the availability of drug to the general circulation is low and variable. In a single dose study in four hypercholesterolemic patients, it was estimated that less than 5% of an oral dose of lovastatin reaches the general circulation as active inhibitors. Following administration of lovastatin tablets the coefficient of variation, based on between-subject variability, was approximately 40% for the area under the curve (AUC) of total inhibitory activity in the general circulation. The peak concentrations of lovastatin when a dose of 10-40 mg is administered are reported to range from 1.04-4.03 ng/ml and an AUC of 14-53 ng.h/ml. This indicates that lovastatin presents a dose-dependent pharmacokinetic profile. When lovastatin was given under fasting conditions, plasma concentrations of both active and total inhibitors were on average about two-thirds those found when lovastatin was administered immediately after a standard test meal. Genetic differences in the OATP1B1 (Organic-Anion-Transporting Polypeptide 1B1) hepatic transporter encoded by the SCLCO1B1 gene (Solute Carrier Organic Anion Transporter family member 1B1) have been shown to impact lovastatin pharmacokinetics. Evidence from pharmacogenetic studies of the c.521T>C single nucleotide polymorphism (SNP) showed that lovastatin Cmax and AUC were 340 and 286% higher, respectively, for individuals homozygous for 521CC compared to homozygous 521TT individuals. The 521CC genotype is also associated with a marked increase in the risk of developing myopathy, likely secondary to increased systemic exposure. Other statin drugs impacted by this polymorphism include [rosuvastatin], [pitavastatin], [atorvastatin], [simvastatin], and [pravastatin]. While specific dosage instructions are not included in the available product monographs for lovastatin, individuals with the above-mentioned c.521CC OATP1B1 genotype should be monitored for development of adverse effects from increased exposure to the drug, such as muscle pain and risk of rhabdomyolysis, particularly at higher doses.
Following an oral dose of 14C-labeled lovastatin to man, 10% of the dose was excreted in urine and 83% in feces. The latter represents absorbed drug excreted in bile, together with unabsorbed drug.
Lovastatin is able to cross the blood-brain barrier and placenta.
/MILK/ It is not known whether lovastatin is excreted in human milk.
Following an oral dose of (14)C-labeled lovastatin in man, 10% of the dose was excreted in urine and 83% in feces. The latter represents absorbed drug equivalents excreted in bile, as well as any unabsorbed drug. Plasma concentrations of total radioactivity (lovastatin plus (14)C-metabolites) peaked at 2 hours and declined rapidly to about 10% of peak by 24 hours postdose. Absorption of lovastatin, estimated relative to an intravenous reference dose, in each of four animal species tested, averaged about 30% of an oral dose. In animal studies, after oral dosing, lovastatin had high selectivity for the liver, where it achieved substantially higher concentrations than in non-target tissues. Lovastatin undergoes extensive first-pass extraction in the liver, its primary site of action, with subsequent excretion of drug equivalents in the bile. As a consequence of extensive hepatic extraction of lovastatin, the availability of drug to the general circulation is low and variable. In a single dose study in four hypercholesterolemic patients, it was estimated that less than 5% of an oral dose of lovastatin reaches the general circulation as active inhibitors. Following administration of lovastatin tablets the coefficient of variation, based on between-subject variability, was approximately 40% for the area under the curve (AUC) of total inhibitory activity in the general circulation.
Both lovastatin and its beta-hydroxyacid metabolite are highly bound (> 95%) to human plasma proteins. Animal studies demonstrated that lovastatin crosses the blood-brain and placental barriers.
Peak plasma concentrations of both active and total inhibitors were attained within 2 to 4 hours of dose administration.

Metabolism Metabolites

Lovastatin is given as a lactone prodrug and thus, in order to produce its mechanism of action, it is required to be converted to the active beta-hydroxy form. This drug activation process does not seem to be related to CYP isoenzyme activity but rather to be controlled by the activity of serum paraoxonase. Lovastatin is metabolized by the microsomal hepatic enzyme system (Cytochrome P-450 isoform 3A4). The major active metabolites present in human plasma are the β-hydroxy acid of lovastatin, its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives. The uptake of lovastatin by the liver is enhanced by the activity of OATP1B1.
Lovastatin is metabolized by the microsomal hepatic enzyme system (Cytochrome P-450 isoform 3A4). The major active metabolites present in human plasma are the beta-hydroxy acid of lovastatin, its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives.
The major active metabolites present in human plasma are the beta-hydroxyacid of lovastatin, its 6'-hydroxy derivative, and two additional metabolites.
Lovastatin has known human metabolites that include 3-Hydroxylovastatin and 6'beta-Hydroxylovastatin.
Lovastatin is hepatically metabolized in which the major active metabolites are the beta-hydroxyacid of lovastatin, the 6'-hydroxy derivative, and two additional metabolites. Route of Elimination: Lovastatin undergoes extensive first-pass extraction in the liver, its primary site of action, with subsequent excretion of drug equivalents in the bile. 83% of the orally administered dose is excreted in bile and 10% is excreted in urine. Half Life: 5.3 hours

Wikipedia

Lovastatin

Drug Warnings

Lovastatin, like other inhibitors of HMG-CoA reductase, occasionally causes myopathy manifested as muscle pain, tenderness or weakness with creatine kinase (CK) above ten times the upper limit of normal (ULN). Myopathy sometimes takes the form of rhabdomyolysis with or without acute renal failure secondary to myoglobinuria, and rare fatalities have occurred. The risk of myopathy is increased by high levels of HMG-CoA reductase inhibitory activity in plasma.
Lovastatin is contraindicated in women who are or may become pregnant. The drug should be administered to women of childbearing age only when such patients are highly unlikely to conceive and have been informed of the potential hazard. If the patient becomes pregnant while receiving lovastatin, the drug should be discontinued immediately and the patient informed of the potential hazard to the fetus.
Maternal treatment with lovastatin may reduce the fetal levels of mevalonate, which is a precursor of cholesterol biosynthesis. Atherosclerosis is a chronic process, and ordinarily discontinuation of lipid-lowering drugs during pregnancy should have little impact on the long-term risk associated with primary hypercholesterolemia. For these reasons, lovastatin should not be used in women who are pregnant, or can become pregnant. Lovastatin should be administered to women of child-bearing potential only when such patients are highly unlikely to conceive and have been informed of the potential hazards. Treatment should be immediately discontinued as soon as pregnancy is recognized.
There have been rare postmarketing reports of fatal and non-fatal hepatic failure in patients taking statins, including lovastatin. If serious liver injury with clinical symptoms and/or hyperbilirubinemia or jaundice occurs during treatment with lovastatin, promptly interrupt therapy. If an alternate etiology is not found, do not restart lovastatin.
For more Drug Warnings (Complete) data for Lovastatin (30 total), please visit the HSDB record page.

Biological Half Life

Lovastatin half-life is reported to be of 13.37 hours. The elimination half-life of the hydroxy acid form of lovastatin is reported to be of 0.7-3 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Lovastatin is the delta-lactone of mevinolinic acid and is produced by fermentation of Aspergillus terreus. The drug has also been isolated as a fermentation metabolite of Monascus ruber.

Analytic Laboratory Methods

Analyte: Lovastatin; matrix: chemical identification; procedure: Infrared Absorption spectrophotometry with comparison to standards
Analyte: Lovastatin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: Lovastatin; matrix: chemical purity; procedure: liquid chromatograph with detection at 238-nm and comparison to standards
Analyte: Lovastatin; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatographic identification test and comparison to standard (chemical identification)
For more Analytic Laboratory Methods (Complete) data for Lovastatin (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC determination in plasma and bile.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.
Store at 20 deg to 25 °C (68 deg to 77 °F). Lovastatin Tablets USP must be protected from light.

Interactions

... A 60-year-old black man developed rhabdomyolysis after receiving lovastatin for 14 months. Rhabdomyolysis developed in the absence of other medications previously reported to cause this adverse effect when administered concomitantly with lovastatin. Adverse drug reaction causality algorithms categorized this reaction as either possible or probable. Rhabdomyolysis is an uncommon adverse effect associated with lovastatin therapy. Although reported cases of lovastatin-induced rhabdomyolysis were associated with the coadministration of cyclosporine, erythromycin, gemfibrozil, or nicotinic acid, this adverse effect may occur in the absence of these agents.
Combined drug therapy should be approached with caution as information from controlled studies is limited. Based on post-marketing surveillance, gemfibrozil, other fibrates and lipid lowering doses of niacin (nicotinic acid) may increase the risk of myopathy when given concomitantly with HMG-CoA reductase inhibitors, probably because they can produce myopathy when given alone. Therefore, combined drug therapy should be approached with caution.
Grapefruit juice contains one or more components that inhibit CYP3A4 and can increase the plasma levels of drugs metabolized by CYP3A4. The effect of typical consumption (one 250-ml glass daily) is minimal (34% increase in active plasma HMG-CoA reductase inhibitory activity as measured by the area under the concentration-time curve) and of no clinical relevance. However, because larger quantities (over 1 liter daily) significantly increase the plasma levels of HMG-CoA reductase inhibitory activity, grapefruit juice should be avoided during lovastatin therapy.
Lovastatin, like several other inhibitors of HMG-CoA reductase, is a substrate of cytochrome P450 3A4 (CYP3A4). Certain drugs which inhibit this metabolic pathway can raise the plasma levels of lovastatin and may increase the risk of myopathy. These include itraconazole, ketoconazole, posaconazole, voriconazole, the macrolide antibiotics erythromycin and clarithromycin, the ketolide antibiotic telithromycin, HIV protease inhibitors, boceprevir, telaprevir, the antidepressant nefazodone, or cobicistat-containing products. Combination of these drugs with lovastatin is contraindicated. If short-term treatment with strong CYP3A4 inhibitors is unavoidable, therapy with lovastatin should be suspended during the course of treatment
For more Interactions (Complete) data for Lovastatin (20 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Lovastatin tablets should be stored in well-closed, light-resistant containers at 5-30 °C. When stored under these conditions, the tablets are stable for 24 months after the date of manufacture. Lovastatin is sensitive to light. Following exposure to extreme light conditions, the drug is stable for 24 hours or 1 month when exposed to UV (approximately 3230 lux) or fluorescent (approximately 10,764 lux) light, respectively, at 28 °C in air.
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